molecular formula C24H15F3N4O2 B13788913 8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide CAS No. 887411-60-1

8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide

Cat. No.: B13788913
CAS No.: 887411-60-1
M. Wt: 448.4 g/mol
InChI Key: IXIUBILXINDXKK-UHFFFAOYSA-N
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Description

8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety, a trifluoromethyl-substituted pyridine ring, and a naphthyridine core

Preparation Methods

The synthesis of 8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the naphthyridine core: This can be synthesized via condensation reactions involving suitable amines and aldehydes or ketones.

    Final coupling reaction: The benzofuran and naphthyridine intermediates are coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzofuran, pyridine, or naphthyridine rings.

Scientific Research Applications

8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar compounds to 8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide include:

    Benzofuran derivatives: Compounds with similar benzofuran structures but different substituents.

    Trifluoromethyl-substituted pyridines: Compounds with trifluoromethyl groups attached to pyridine rings.

    Naphthyridine derivatives: Compounds with naphthyridine cores but varying functional groups.

Properties

CAS No.

887411-60-1

Molecular Formula

C24H15F3N4O2

Molecular Weight

448.4 g/mol

IUPAC Name

8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide

InChI

InChI=1S/C24H15F3N4O2/c25-24(26,27)21-8-5-14(10-29-21)11-30-23(32)18-7-6-16-12-28-13-17(22(16)31-18)20-9-15-3-1-2-4-19(15)33-20/h1-10,12-13H,11H2,(H,30,32)

InChI Key

IXIUBILXINDXKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=C4C(=CN=C3)C=CC(=N4)C(=O)NCC5=CN=C(C=C5)C(F)(F)F

Origin of Product

United States

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